

Introduction to Friedelin and its Analysis

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Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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Friedelin is a pentacyclic triterpenoid of the friedelane type, widely found in plants like birch bark, and in various fruits and vegetables. It possesses significant pharmacological potential, including **antibacterial, anti-viral, and cytotoxic properties**, making it a promising candidate for drug development [1]. Its molecular formula is $C_{30}H_{50}O$, with a molecular weight of 426.7 g/mol [1].

The analysis of pentacyclic triterpenoids (PCTs) like **friedelin** presents specific challenges. PCTs often exist in complex plant matrices alongside structural isomers (e.g., oleanolic/ursolic acids), which are difficult to resolve using standard reversed-phase (C18) liquid chromatography. The development of highly selective and sensitive analytical methods is therefore crucial for accurate quantification [2]. HPLC-ESI-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometric detection, making it an indispensable tool for the determination of **friedelin** in complex samples.

Key Physicochemical and Spectrometric Properties of Friedelin

A clear understanding of **friedelin**'s properties is essential for developing an effective analysis method. Key characteristics are summarized in the table below.

Table 1: Physicochemical and Spectrometric Properties of Friedelin

Property	Description / Value
Systematic Name	Friedelan-3-one [1]
CAS Number	559-74-0 [1]
Molecular Formula	C ₃₀ H ₅₀ O [1]
Molecular Weight	426.7 g/mol [1]
Melting Point	262–263 °C [1]
Specific Rotation	[α] ²⁵ _D + 2.0° (c 1.0, MeOH) [1]
Solubility	Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [1]
pKa	~7.4 (extremely weak base) [1]
IR (Nujol)	2927 cm ⁻¹ (C-H stretch), 1707 cm ⁻¹ (C=O stretch), 1380 cm ⁻¹ (gem-dimethyl group) [1]
MS (EI)	m/z: 426 [M] ⁺ , 411, 341, 273, 245, 231, 215, 189 [1]

| MS (ESI) | Positive mode: m/z 427.39344 [M+H]⁺, 449.37538 [M+Na]⁺ Negative mode: m/z 425.37889 [M-H]⁻ [1] |

Detailed HPLC-ESI-MS/MS Protocol for Friedelin Analysis

This protocol provides a step-by-step method for the analysis of **friedelin** in plant extracts, based on optimized procedures for pentacyclic triterpenoids [2].

Materials and Reagents

- **Analytical Standard: Friedelin** ($\geq 90\%$ purity, e.g., from Aldrich/Sigma-Aldrich).
- **Solvents:** LC-MS grade Acetonitrile, Methanol, Chloroform.
- **Water:** Ultra-pure water (18.2 M Ω -cm).
- **Additives:** Ammonium acetate (MS-grade).
- **Sample Vials:** Glass autosampler vials with inserts.

Instrumentation

- **HPLC System:** UHPLC or HPLC system with a binary or quaternary pump, degasser, and thermostatted autosampler.
- **Mass Spectrometer:** Tandem mass spectrometer (MS/MS) with Electrospray Ionization (ESI) source, capable of operating in Multiple Reaction Monitoring (MRM) mode.
- **Data System:** Appropriate software for data acquisition and processing.

Chromatographic Conditions

The use of a **mixed-mode stationary phase** (e.g., Acclaim Mixed-Mode WAX-1) is highly recommended to achieve superior separation of PCT isomers compared to standard C18 phases [2].

Table 2: Optimized HPLC and MS/MS Parameters

Parameter	Specification
Column	Mixed-mode (e.g., Acclaim Mixed-Mode WAX-1, 2.1 x 150 mm, 3 μ m) [2]
Mobile Phase A	10 mM Ammonium Acetate in Water [3] [4]
Mobile Phase B	Acetonitrile [3] [4]
Gradient Program	0 min: 5% A \rightarrow 10 min: 40% A \rightarrow 15 min: 60% A \rightarrow 20-25 min: 5% A (re-equilibration)
Flow Rate	0.25 mL/min [4]
Column Temperature	30 $^{\circ}$ C [4]
Injection Volume	5 μ L (partial loop) [4]

Parameter	Specification
Ionization Mode	ESI Positive
Sheath Gas Pressure	22-50 psig (optimize) [3]
Auxiliary Gas Pressure	5-10 psig (optimize) [3]
Vaporizer Temperature	220-320 °C (optimize) [3]
Ion Transfer Tube Temp	215-266 °C (optimize) [3]
Spray Voltage	3.0 kV (positive mode) [4]

| **MS/MS Transitions (MRM)** | **Quantifier:** 427.4 → 341.3 (Collision Energy: e.g., 25-35 eV) **Qualifier:** 427.4 → 273.2 (Collision Energy: e.g., 30-40 eV) |

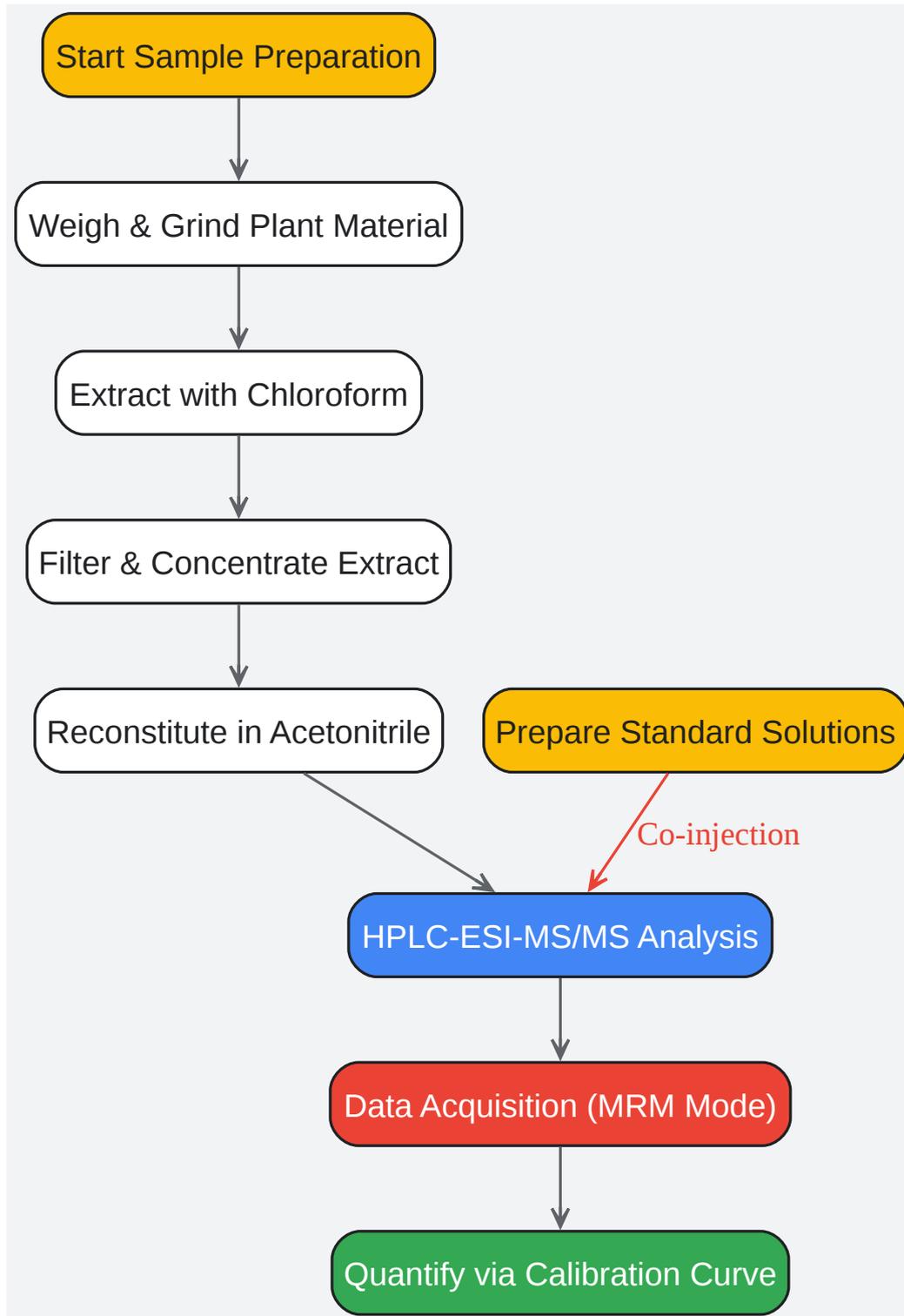
Sample Preparation

- **Standard Solution:** Accurately weigh ~1.0 mg of **friedelin** standard and dissolve in chloroform or acetonitrile to prepare a 1000 mg/L stock solution. Serially dilute with the same solvent to prepare working standards for calibration.
- **Plant Extract:** Grind dry plant material to a fine powder. Weigh ~100 mg and perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the triterpenoid fraction, using chloroform or a chloroform-methanol mixture. Reconstitute the final dried extract in 1 mL of acetonitrile and filter (0.22 µm PTFE) before injection [2] [5].

Data Acquisition and Analysis

- Acquire data in **MRM mode** using the transitions specified in Table 2.
- Construct a calibration curve by analyzing the working standards and plotting the peak area of the quantifier transition against concentration.
- Identify **friedelin** in samples based on the retention time matching the standard and the correct ratio between the quantifier and qualifier MRM transitions.

The following workflow diagram summarizes the entire analytical procedure.



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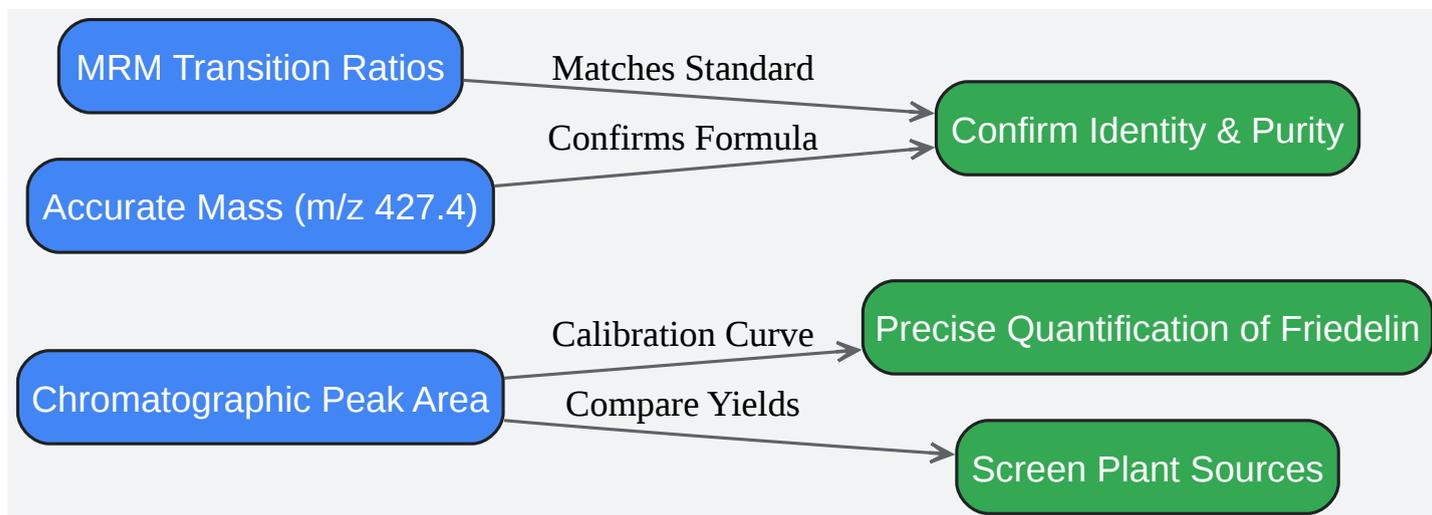
Method Optimization and Troubleshooting

- **Chromatographic Challenges:** If separation from co-eluting isomers (e.g., oleanolic acid) is insufficient, fine-tune the mixed-mode separation by adjusting the pH and buffer concentration of the aqueous mobile phase (A). This alters the contribution of anion-exchange interactions, enhancing selectivity [2].
- **Ionization Efficiency:** While APCI has been reported to offer advantages for low-polarity triterpenoids, ESI is also effective and more widely available [2]. If sensitivity is low, optimize gas pressures and temperatures using a Design of Experiments (DOE) approach for a systematic and efficient optimization [3].
- **Sample Cleanup:** For complex plant matrices, a sample cleanup step using Solid-Phase Extraction (SPE) is strongly recommended. This reduces matrix effects and background noise, leading to better chromatographic performance and detector longevity [5].

Expected Results & Data Interpretation

A successfully optimized method should yield a sharp, symmetric chromatographic peak for **friedelin**, well-separated from other triterpenoids. The identity is confirmed by the exact mass of the $[M+H]^+$ ion (m/z 427.4) and its characteristic fragmentation pattern. The primary fragments, such as m/z 341.3 and 273.2, result from the sequential loss of functional groups and ring cleavages, providing a fingerprint for confident identification [1].

The diagram below illustrates the logical relationship between the analytical data generated and the conclusions drawn for the research objectives.



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Applications in Drug Development

This robust HPLC-ESI-MS/MS protocol is directly applicable to key stages of drug discovery and development:

- **Pharmacological Screening:** Rapidly quantify **friedelin** content in a library of plant extracts to identify the most valuable natural sources for bioactivity testing [1].
- **Metabolic Stability Studies:** Apply the method to analyze **friedelin** and its potential metabolites in biological fluids (e.g., plasma, urine) to understand its pharmacokinetic profile.
- **Quality Control (QC):** Serve as a QC method for standardizing herbal medicines containing **friedelin** and for ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs) derived from **friedelin** [5].

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